molecular formula C9H15N3 B1609600 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- CAS No. 89151-20-2

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B1609600
CAS No.: 89151-20-2
M. Wt: 165.24 g/mol
InChI Key: JLKUJTQWPMGUME-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C9H15N3. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-(4-pyridinyl)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Acts as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The pyridine ring in the compound allows it to interact with nucleic acids and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: The parent compound, which lacks the pyridinyl group.

    N-ethyl-1,2-ethanediamine: Similar structure but with an ethyl group instead of the pyridinyl group.

    N-(2-aminoethyl)-1,2-ethanediamine: Contains an additional amino group.

Uniqueness

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- is unique due to the presence of the pyridinyl group, which enhances its ability to form stable complexes with metals and interact with biological molecules. This makes it more versatile in applications compared to its similar compounds .

Properties

IUPAC Name

N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUJTQWPMGUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428534
Record name 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-20-2
Record name 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This was an adaptation of the procedure reported by R. G. Lacoste and A. E. Martel in Inorganic Chemistry 1964, 3(6), 881, for the preparation of N-[2-(4-pyridyl-ethyl]ethylene diamine. To a 250 ml three neck round bottom flask, fitted with a dropping funnel, a reflux condenser, and magnetic stirring, was added 12.02 g (0.2 mol) ethylene diamine, 24 g distilled water, and 31.50 g (0.3 mol) freshly distilled 4-vinylpyridine. The temperature was maintained at 20°-30° C. while 12.0 g glacial acetic was added through the dropping funnel. After all the acetic acid was added, the reaction mixture was heated on the steam bath for two hours. The product was fractionally distilled to give 11.48 g (35% yield). The product was characterized by IR and NMR.
Name
2-(4-pyridyl-ethyl]ethylene diamine
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12.02 g
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250 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-vinylpyridine (52.5 g) in methanol (250 cm3) was added dropwise over 2 hours to a stirred solution of 1,2-diaminoethane in methanol (500 cm3) and water (500 cm3) under reflux in the presence of an excess of concentrated hydrochloric acid (pH1). After a further 1.5 hours the mixture was concentrated in vacuo and basified to pH9 with 4M sodium hydroxide solution. The solution was extracted with chloroform (4×150 cm3) and the dried (MgSO4) extracts were evaporated in vacuo to give an oil. Distillation gave N-[2-(4-pyridyl)ethyl]-1,2-diaminoethane as a colourless oil, b.p. 119°-122°/0.09 mm (27.0 g).
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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250 mL
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500 mL
Type
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Reaction Step One
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500 mL
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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